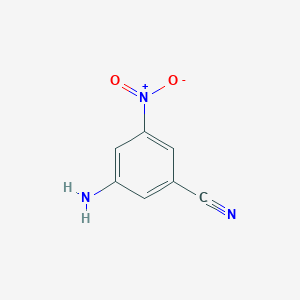

3-Amino-5-nitrobenzonitrile

説明

Significance and Research Context of Substituted Benzonitrile (B105546) Derivatives

Substituted benzonitrile derivatives are a class of organic compounds that feature a cyano (-CN) group attached to a benzene (B151609) ring, which is further modified with one or more other functional groups. These compounds are of considerable importance in several scientific and industrial fields. ontosight.airesearchgate.net

The benzonitrile framework is a key structural motif in many molecules designed for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the benzene ring, enhancing its reactivity in various chemical transformations, including coupling reactions and the synthesis of heterocyclic compounds.

In the realm of materials science, benzonitrile derivatives are investigated for their potential use in advanced materials like conductive polymers and optoelectronic devices, owing to their electronic and optical properties. ontosight.airsc.orgworktribe.com Specifically, certain donor-acceptor-donor' (D-A-D') type benzonitrile compounds have been studied for their thermally activated delayed fluorescence (TADF) properties, which are crucial for developing efficient organic light-emitting diodes (OLEDs). rsc.orgworktribe.com

Furthermore, the diverse functionalities that can be introduced onto the benzonitrile scaffold allow for the fine-tuning of a molecule's biological activity. Researchers have explored benzonitrile derivatives for a range of potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai This is often achieved by designing molecules that can specifically interact with biological targets like enzymes. ontosight.ai

Historical Trajectories in the Investigation of 3-Amino-5-nitrobenzonitrile

The investigation of this compound is intrinsically linked to the broader exploration of nitroaromatic and aminobenzonitrile compounds. A documented method for its preparation involves the reduction of 3,5-dinitrobenzonitrile (B189459) using iron, which yields the target compound with a melting point of 168°-170°C. prepchem.com

Much of the research involving this compound has focused on its utility as a chemical intermediate. For instance, it has been used as a starting material in the synthesis of other compounds, such as 3-nitrobenzonitrile (B78329), through a process involving the formation of a diazonium salt. nih.goviucr.orgiucr.org This highlights its role as a building block for creating more complex molecular architectures.

More recent studies have continued to leverage this compound as a precursor in various chemical reactions. For example, it has been included in studies focused on the catalytic reduction of nitroaromatic compounds. acs.org In one such study, the nitro group of 2-amino-5-nitrobenzonitrile (B98050) was reduced to an amino group, leading to further intramolecular reactions. acs.org

Scope and Research Objectives for this compound

The primary research objectives for this compound are centered on its application as a versatile intermediate in organic synthesis. Its trifunctional nature (amino, nitro, and cyano groups) allows for a variety of chemical modifications, making it a valuable starting point for the synthesis of a wide range of target molecules.

Key research interests include:

Synthesis of Biologically Active Molecules: The compound serves as a scaffold for creating novel molecules with potential pharmacological applications. The amino and nitro groups can be readily transformed into other functionalities, enabling the generation of diverse chemical libraries for biological screening.

Development of Dyes and Pigments: The chromophoric nitro group and the auxochromic amino group make this compound and its derivatives of interest in the field of dyes and pigments. ontosight.aiontosight.ai

Materials Science Applications: As a substituted benzonitrile, it is a candidate for incorporation into more complex structures with specific electronic and photophysical properties for use in materials science.

Reaction Pathway and Methodology Studies: Research is also directed at optimizing the synthesis of this compound itself and exploring its reactivity in various chemical transformations. This includes studying different reduction methods for the nitro group and nucleophilic substitution reactions at the amino group.

Table 2: Comparison of Synthesis Methods for Aminobenzonitriles

| Method | Typical Yield (%) | Duration | Scalability | Key Considerations |

|---|---|---|---|---|

| Iron-HCl Reduction | 78–85 | 30 min | Moderate | Use of corrosive reagents. |

| High-Pressure Amination | 84.5 | 5 h | High | Requires high-pressure equipment. |

| Microwave Synthesis | 89–92 | 20 min | Low | Requires specialized microwave safety protocols. |

| Catalytic Hydrogenation | 80–83 | 2 h | High | Flammability of hydrogen is a concern. |

Structure

2D Structure

特性

IUPAC Name |

3-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQBJWMDPBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459367 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-92-5 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Nitrobenzonitrile

Reactivity of the Aromatic Amino Group

The amino group in 3-amino-5-nitrobenzonitrile is a primary aromatic amine, and as such, it undergoes a variety of characteristic reactions.

Diazotization Reactions and Subsequent Transformations

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. lumenlearning.com This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lumenlearning.com The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by a wide range of nucleophiles. lumenlearning.commasterorganicchemistry.com

The diazotization of this compound would proceed as follows:

Diazotization of this compound

| Reactants | Conditions | Product |

| This compound, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | 0-5 °C | 3-Cyano-5-nitrobenzenediazonium chloride |

Subsequent transformations of the resulting diazonium salt can lead to a variety of substituted benzonitrile (B105546) derivatives. For example, in the Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. lumenlearning.commasterorganicchemistry.com Other transformations include reaction with potassium iodide to introduce an iodine atom, with fluoroboric acid (HBF4) followed by heating (the Balz-Schiemann reaction) to introduce a fluorine atom, and with water to introduce a hydroxyl group. lumenlearning.commasterorganicchemistry.com

A related compound, 3-amino-5-nitro-2,1-benzisothiazole, is also known to undergo diazotization to form its corresponding diazonium salt, which is a key intermediate in the synthesis of disperse dyes. google.com The diazotization is typically carried out in a mixture of sulfuric acid and phosphoric acid or acetic acid at temperatures ranging from -5 to 30 °C. google.com

Acylation and Other Functionalization Reactions

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For instance, reaction with acetyl chloride would yield N-(3-cyano-5-nitrophenyl)acetamide.

This acylation is a common strategy to protect the amino group or to introduce further functionality into the molecule. The electron-withdrawing nature of the nitro and cyano groups decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions for acylation compared to more activated anilines.

Intra- and Intermolecular Cyclization Processes

The presence of the amino and nitrile groups in a 1,3-relationship on the benzene (B151609) ring allows for their participation in various cyclization reactions to form heterocyclic systems. These reactions can be either intramolecular, involving only the this compound molecule, or intermolecular, involving reaction with another molecule.

For example, derivatives of this compound can serve as precursors for the synthesis of quinazolines and other fused heterocyclic systems. While specific examples for this compound are not prevalent in the provided search results, the analogous compound 2-amino-5-nitrobenzonitrile (B98050) is known to undergo dimerization. acs.org Furthermore, intramolecular cyclization of N-aryl amides is a known method for synthesizing 3-amino oxindoles. rsc.org Intermolecular cyclization reactions of related aminobenzonitriles are also utilized in the synthesis of various heterocyclic compounds. nih.govrsc.org

Reactivity of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Selective Reduction Reactions

The nitro group of this compound can be selectively reduced to an amino group, yielding 3,5-diaminobenzonitrile (B1590514). This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.com

The selective reduction of one of two nitro groups in 3,5-dinitrobenzonitrile (B189459) to produce this compound is a known synthetic route to this compound. chemicalbook.com This highlights the possibility of controlling the reduction to a single nitro group in polynitrated systems. The resulting 3,5-diaminobenzonitrile is a valuable monomer for the synthesis of high-performance polymers.

Selective Reduction of 3,5-Dinitrobenzonitrile

| Starting Material | Reagents | Product | Yield | Reference |

| 3,5-Dinitrobenzonitrile | Iron powder, Hydrochloric acid, Methanol (B129727) | This compound | 61% | chemicalbook.com |

Influence on Aromatic Electrophilic and Nucleophilic Substitution

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. wikipedia.orgyoutube.commasterorganicchemistry.com While this compound itself does not have a leaving group other than the amino or nitro groups (which are generally poor leaving groups), its derivatives containing halides or other suitable leaving groups would readily undergo SNAr. The strong electron-withdrawing effect of the nitro and cyano groups, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the substitution. wikipedia.orglibretexts.org

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. numberanalytics.comnumberanalytics.com The nitrogen atom is more electronegative than the carbon atom, rendering the carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.com The reactivity of the nitrile group in this compound is influenced by the electronic effects of the amino and nitro groups on the aromatic ring.

Nucleophilic Additions to the Nitrile Moiety

One of the most common transformations of nitriles involves the nucleophilic addition across the carbon-nitrogen triple bond. A variety of nucleophiles can attack the electrophilic carbon atom, leading to the formation of new functional groups after subsequent reaction or workup.

Addition of Organometallic Reagents: Strong nucleophiles such as Grignard reagents and organolithium reagents readily add to the nitrile carbon. This process, known as the Moureau-Mignonac ketimine synthesis, initially forms an imine anion salt. wikipedia.org This intermediate is resistant to a second nucleophilic addition. Upon acidic aqueous workup, the imine is hydrolyzed to form a ketone, providing a robust method for carbon-carbon bond formation. numberanalytics.com

Addition of Hydride Reagents: The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent. Strong hydride donors like lithium aluminum hydride (LiAlH₄) add a hydride ion twice to the nitrile carbon, which, after an aqueous workup, yields a primary amine. numberanalytics.com In contrast, a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) adds only once. Subsequent hydrolysis of the resulting imine intermediate furnishes an aldehyde. numberanalytics.com

Addition of Other Nucleophiles: Other nucleophiles, including hydroxylamine (B1172632), can also add to nitriles. For instance, the reaction of hydroxylamine with various nitriles is a known method for synthesizing 5-aminoisoxazoles. rsc.org

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone |

| Hydride (Strong) | LiAlH₄ | Amine Complex | Primary Amine |

| Hydride (Hindered) | DIBAL-H | Imine-Aluminum Complex | Aldehyde |

| Amine Derivative | Hydroxylamine (NH₂OH) | Amidoxime | Aminoisoxazole |

Hydrolysis and Related Transformations

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield amides or carboxylic acids. youtube.com Careful control of reaction conditions allows for the selective formation of the amide, whereas more vigorous or prolonged heating will lead to the full hydrolysis to the corresponding carboxylic acid. youtube.commasterorganicchemistry.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.com A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to the more stable amide. numberanalytics.com Further hydrolysis of the amide, which itself is a slow process, breaks the carbon-nitrogen bond to form the carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting anion is protonated by water to form the imidic acid tautomer, which rearranges to the amide. youtube.com Continued hydrolysis under basic conditions will deprotonate the amide, leading eventually to a carboxylate salt and ammonia (B1221849).

A key challenge in the synthesis and modification of this compound is preventing the unwanted hydrolysis of the nitrile group, especially when reactions are carried out under acidic or basic conditions to modify other parts of the molecule.

Exploration of Chemo- and Regioselectivity in Reactions

The presence of three distinct functional groups (amino, nitro, and nitrile) on the aromatic ring makes this compound a substrate where chemo- and regioselectivity are critical considerations in chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. A prime example is the synthesis of this compound itself from 3,5-dinitrobenzonitrile. Using a mild reducing agent like iron powder in acidic methanol allows for the selective reduction of one nitro group to an amino group, leaving the second nitro group and the chemically robust nitrile group intact. Other methods, such as catalytic hydrogenation, could also be tuned to achieve this selectivity, although over-reduction to 3,5-diaminobenzonitrile is a potential side reaction.

Regioselectivity: This concerns the position at which a reaction occurs. In the context of further substitution on the aromatic ring of this compound, the directing effects of the existing substituents would be paramount. The amino group is strongly activating and ortho-, para-directing, while the nitro and nitrile groups are both deactivating and meta-directing. In an electrophilic aromatic substitution reaction, these competing effects would determine the position of the incoming electrophile. The powerful ortho-, para-directing influence of the amino group would likely direct substitution to the C2, C4, and C6 positions, though the steric hindrance and deactivating effects of the other groups would modulate this reactivity. vu.nl Computational studies are often employed to predict the regiochemical outcomes in such complex systems. vu.nl

Dimerization and Oligomerization Phenomena

While specific studies on the dimerization and oligomerization of this compound are not widely reported, the phenomenon is known for related aromatic compounds, particularly nitrile oxides. The dimerization of substituted benzonitrile N-oxides to form diarylfurazan N-oxides has been studied kinetically. rsc.org These reactions are believed to proceed through a one-step concerted mechanism. rsc.org Quantum-chemical studies on the dimerization of nitrile oxides suggest that the process is a multi-step reaction leading to furoxans, with the energy barrier depending on the electronic nature of the substituents on the aromatic ring. rsc.org

Aryl compounds can also undergo oxidative coupling reactions to form dimers through the formation of an aryl-aryl bond, often catalyzed by transition metals. chim.it Given the functionality present in this compound, such polymerization pathways, while not specifically documented, remain a theoretical possibility under appropriate catalytic conditions.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules.

For 3-Amino-5-nitrobenzonitrile, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. Common functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used for such tasks on similar molecules, like 4-chloro-3-nitrobenzonitrile (B1361363) and various aminobenzonitriles. researchgate.net

Table 1: Basic Computed Properties for this compound This data is sourced from computational models used by PubChem.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅N₃O₂ | PubChem |

| Molecular Weight | 163.13 g/mol | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Topological Polar Surface Area | 95.6 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Ab Initio Methods for Molecular Property Predictions

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data in their fundamental formulation. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations.

These methods are valuable for predicting a wide range of molecular properties, including total energies, dipole moments, and polarizabilities. For related molecules like 3-aminobenzonitrile (B145674) and 4-amino-3-nitrobenzonitrile, ab initio calculations have been used to determine geometries and vibrational wavenumbers. researchgate.networldwidejournals.com Such studies provide a methodological framework that would be directly applicable to this compound, although specific published research applying these methods to the title compound is scarce.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound—specifically the C-N bonds of the amino and nitro groups—allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is typically done by systematically rotating the relevant dihedral angles and calculating the energy at each step to generate a potential energy surface (PES).

For a molecule like 3-nitrobenzonitrile (B78329), studies have shown that the nitro group can be slightly tilted out of the plane of the benzene (B151609) ring in the solid state due to crystal packing forces. iucr.orgiucr.org A theoretical PES scan for this compound would reveal the energetic landscape of these rotations in the gas phase, helping to understand its structural flexibility. However, a detailed conformational analysis and the corresponding potential energy surface for this compound have not been reported in the reviewed literature.

Simulation of Spectroscopic Data

Computational methods are powerful tools for simulating spectra, which can be used to interpret and assign experimental data.

Theoretical Prediction of Infrared and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Quantum chemical calculations, particularly using DFT methods, can predict these vibrational frequencies with a high degree of accuracy. muthayammal.in

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, allowing for a direct comparison with experimental spectra. researchgate.net This comparison is invaluable for assigning specific vibrational modes to the observed peaks. While this is a standard procedure for characterizing substituted benzonitriles, published, detailed theoretical IR and Raman spectra specifically for this compound are not available. asianjournalofphysics.com

Table 2: Predicted Vibrational Frequencies for this compound Detailed theoretical predictions for this specific compound are not readily available in published literature. The table structure is provided for illustrative purposes.

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| - | Data not available | Data not available |

Computation of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. muthayammal.in

These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm structural assignments and help resolve ambiguities. This is particularly useful for substituted aromatic compounds where the chemical shifts are sensitive to the electronic effects of the substituents. Despite the power of this technique, specific computational studies detailing the predicted NMR parameters for this compound are not found in the surveyed scientific literature.

Intermolecular Interactions and Crystal Lattice Simulations

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, these interactions are primarily driven by its functional groups: the amino, nitro, and nitrile moieties. While specific crystal structure data for this compound is not extensively detailed in the searched literature, analysis of closely related compounds and computational predictions offer valuable insights.

The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. nih.gov Computational analysis from PubChem indicates that the molecule has one hydrogen bond donor count and four hydrogen bond acceptor counts. nih.gov

In the absence of a specific crystal structure for this compound, the analysis of a related compound, 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile, reveals the presence of intermolecular C-H···O and C-H···N hydrogen bonds that stabilize its crystal structure. researchgate.net The C-H···O interactions in this related molecule form centrosymmetric dimers. researchgate.net It is plausible that this compound would also exhibit a network of hydrogen bonds, likely involving the amino group hydrogens and the oxygen atoms of the nitro group or the nitrogen of the nitrile group of adjacent molecules, playing a crucial role in its crystal packing.

Table 1: Computed Hydrogen Bonding Properties of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) nih.gov |

Aromatic π-π stacking interactions are expected to be a significant feature in the solid-state structure of this compound, contributing to the stability of its crystal lattice. Studies on the closely related compound, 3-nitrobenzonitrile, have shown that its molecules are π-stacked along the crystallographic 'a' axis, with an interplanar distance of 3.3700 (9) Å. nih.goviucr.orgiucr.orgiucr.org This stacking is a result of the interaction between the electron-rich π systems of the benzene rings. nih.gov

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of this compound would likely influence the nature and geometry of these π-stacking interactions compared to 3-nitrobenzonitrile. The push-pull electronic effects could enhance the quadrupole moment of the aromatic ring, potentially leading to strong and specific stacking arrangements.

Table 2: Pi-Stacking Parameters for the Related Compound 3-Nitrobenzonitrile

| Parameter | Value | Source |

| Interplanar Stacking Distance | 3.3700 (9) Å | IUCr Journals nih.goviucr.orgiucr.orgiucr.org |

Computational modeling of dimers and larger oligomeric clusters can provide quantitative information about the strength and nature of intermolecular interactions. For this compound, such models would be stabilized by a combination of hydrogen bonds and π-stacking interactions.

While specific theoretical studies on the dimer and oligomeric clusters of this compound were not found in the searched literature, research on related molecules provides a basis for understanding these potential interactions. For instance, theoretical studies on the dimerization of other benzonitrile (B105546) derivatives have been performed. researchgate.net It is anticipated that computational modeling of this compound dimers would reveal various possible geometries with different interaction energies, depending on the relative orientation of the monomers and the dominant types of intermolecular forces.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in different environments, such as in solution or within a protein binding site. nih.govbiorxiv.org To date, no specific molecular dynamics simulation studies focused solely on the dynamic behavior of this compound have been identified in the reviewed literature.

However, MD simulations have been successfully applied to study related benzonitrile derivatives. For example, simulations were used to understand the corrosion inhibition mechanism of 4-(isopentylamino)-3-nitrobenzonitrile on a metal surface. researchgate.net In another study, MD simulations helped to elucidate the interactions of a nitrile-containing inhibitor within the active site of human aldose reductase. nih.gov These examples highlight the potential of MD simulations to provide insights into the conformational flexibility, solvation, and interaction dynamics of this compound in various environments. Such studies could be valuable for understanding its behavior in solution and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. dergipark.org.tr While no QSAR models have been specifically developed for this compound, its close analog, 3-nitrobenzonitrile, has been included in several QSAR studies of nitroaromatic compounds. dergipark.org.trnih.gov

These studies provide a framework for understanding which molecular descriptors are important for predicting the activity of this class of compounds. For instance, in a QSAR study on the toxicity of nitrobenzene (B124822) derivatives, descriptors such as hyperpolarizability and the conductor-like screening model (COSMO) area were found to be significant. dergipark.org.tr Another study on the toxicity of substituted aromatic compounds to Tetrahymena pyriformis also included 3-nitrobenzonitrile in its dataset. nih.gov A QSAR analysis of the antibacterial activity of nitroaromatics highlighted the importance of electrophilicity (LUMO energy) and the LUMO-HOMO energy gap. researchgate.net

The development of a specific QSAR model for this compound would require a dataset of its biological activities and the calculation of relevant molecular descriptors. Based on studies of related compounds, these descriptors would likely include electronic parameters (such as HOMO/LUMO energies and partial charges), steric parameters, and hydrophobicity (logP).

Table 3: Selected QSAR Descriptors for the Related Compound 3-Nitrobenzonitrile

| Descriptor | Value | Source |

| Polarizability (α) | 40.1177 | DergiPark dergipark.org.tr |

| Log of 1/IGC₅₀ (pMIC) | 0.45 | The QSAR study for antibacterial activity of structurally diverse nitroaromatics researchgate.net |

Crystallographic Analysis and Solid State Structural Characteristics

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A study on 3-nitrobenzonitrile (B78329), which lacks the amino group of the target compound, was conducted using low-temperature single-crystal X-ray diffraction. researchgate.netnih.goviucr.orgiucr.org The analysis revealed that 3-nitrobenzonitrile crystallizes in the monoclinic system with the Sohncke space group P2₁. researchgate.netnih.goviucr.orgiucr.org The unit cell contains two molecules. researchgate.netnih.goviucr.orgiucr.org The detailed crystallographic data for 3-nitrobenzonitrile are summarized in Table 1.

Table 1: Crystallographic Data for 3-Nitrobenzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.73339 (4) |

| b (Å) | 6.97307 (5) |

| c (Å) | 12.87327 (9) |

| β (°) | 97.1579 (8) |

| Volume (ų) | 332.52 (1) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

Data sourced from IUCr Journals. researchgate.net

In the crystal structure of 3-nitrobenzonitrile, the molecule is not entirely planar. nih.goviucr.orgiucr.org The nitro group is slightly twisted out of the plane of the benzene (B151609) ring. nih.goviucr.orgiucr.org The dihedral angle between the plane of the nitro group and the benzene ring is reported to be 11.22 (6)°. nih.goviucr.org This tilting is attributed to packing forces within the crystal lattice that lock the nitro group in this specific orientation. iucr.org

For a related compound, 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile, the nitro group also exhibits a dihedral angle of 5.8 (3)° with the benzene ring, while the cyano group remains in the plane of the ring. nih.gov This suggests that for 3-Amino-5-nitrobenzonitrile, a similar non-planar conformation concerning the nitro group is likely, while the nitrile group is expected to be coplanar with the benzene ring.

The precise bond lengths and angles within the 3-nitrobenzonitrile molecule have been determined. iucr.org These parameters provide insight into the electronic distribution within the molecule. For instance, the C-C bond lengths in the benzene ring range from 1.3851(19) to 1.397(2) Å, which is typical for an aromatic system. iucr.org The bond connecting the nitrile group to the ring (C-C) is 1.447(2) Å, and the C≡N triple bond length is 1.141(2) Å. iucr.org The C-N bond for the nitro group is 1.4697(19) Å, and the N-O bond lengths are nearly identical at 1.2258(17) and 1.2262(18) Å. iucr.org A selection of these parameters is presented in Table 2.

Table 2: Selected Intramolecular Bond Lengths for 3-Nitrobenzonitrile

| Bond | Length (Å) |

|---|---|

| C-C (ring) | 1.3851(19) - 1.397(2) |

| C-C (nitrile) | 1.447 (2) |

| C≡N | 1.141 (2) |

| C-N (nitro) | 1.4697 (19) |

| N-O | 1.2258 (17) / 1.2262 (18) |

Data sourced from IUCr Journals. iucr.org

Crystal Packing and Supramolecular Architecture

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of intermolecular interactions that collectively form the supramolecular architecture.

In the case of 3-nitrobenzonitrile, the dominant intermolecular interaction is π–π stacking. researchgate.netnih.goviucr.orgiucr.org The molecules stack along the shortest crystallographic axis (the 'a' axis) with an interplanar distance of 3.3700 (9) Å. nih.goviucr.org This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice.

For the target molecule, This compound , the presence of the amino (-NH₂) group would introduce the capacity for strong hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. This is observed in related structures, such as 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile, where C—H···O and C—H···N hydrogen bonds create dimers and chains. nih.gov Similarly, in isomers like 2-iodo-5-nitroaniline, N—H···O hydrogen bonds lead to the formation of centrosymmetric dimers. It is therefore highly probable that the crystal structure of this compound is significantly influenced by a network of hydrogen bonds in addition to π–π stacking interactions.

The conditions of crystallization, such as the solvent and temperature, can influence the final crystal form and habit (the external shape of the crystal). For 3-nitrobenzonitrile, single crystals suitable for X-ray diffraction were grown from a concentrated ethanol (B145695) solution at -20 °C, resulting in colorless, needle-shaped crystals. nih.goviucr.org The growth of crystals from a specific solvent and at a controlled temperature allows for the slow and orderly arrangement of molecules into a well-defined lattice. The "needle" habit is a reflection of the underlying crystal packing, likely indicating faster growth along the direction of the π–π stacking. For this compound, the stronger and more directional hydrogen bonds would be expected to play a crucial role in directing crystal growth, potentially leading to different crystal habits compared to its non-aminated counterpart.

Polymorphism and Co-crystallization Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of dedicated studies on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varying physical and chemical properties. Similarly, co-crystallization, a technique used to form multi-component crystals, is employed to modify the physicochemical properties of a compound.

Despite the synthetic utility of this compound as a chemical intermediate, research into its solid-state structural characteristics, specifically its polymorphic behavior and potential for forming co-crystals, appears to be an unexplored area. Searches of chemical and crystallographic databases, such as PubChem and the Cambridge Structural Database, did not yield any entries detailing different polymorphic forms or co-crystals of this compound. nih.govnih.gov

While the crystal structures of related isomers, such as 2-amino-5-nitrobenzonitrile (B98050) and 3-nitrobenzonitrile, have been reported, this information is not directly applicable to the specific molecular arrangement and intermolecular interactions of this compound. nih.govresearchgate.netiucr.org The unique positioning of the amino, nitro, and cyano functional groups on the benzene ring in this compound would lead to a distinct packing arrangement in the solid state.

The lack of published data in this area suggests a significant gap in the scientific understanding of the solid-state chemistry of this compound. Future research endeavors could focus on systematically screening for different polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates). Furthermore, exploring its potential to form co-crystals with other molecules could unveil new materials with tailored properties. Such studies would be invaluable for a more complete characterization of this compound.

Advanced Applications of 3 Amino 5 Nitrobenzonitrile in Chemical Research

Strategic Building Block in Organic Synthesis

The unique electronic and structural properties of 3-amino-5-nitrobenzonitrile make it a key building block in multistep organic synthesis. The differential reactivity of its functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. It serves as an intermediate in the production of various organic compounds, including specialty chemicals and materials.

This compound and its isomers are foundational materials in the synthesis of intermediates for the pharmaceutical industry. ontosight.aiontosight.ai The presence of the amino, nitro, and cyano functionalities provides multiple reaction sites for building more complex structures. For instance, the nitro group can be reduced to a second amino group, forming diamine structures, while the existing amino group can be diazotized for coupling reactions.

The general scaffold of aminonitrobenzonitriles is considered valuable in drug development. An isomer, 2-amino-5-nitrobenzonitrile (B98050), has been identified as a potential starting material for the synthesis of 6-aminoquinazoline derivatives, which are precursors for complex therapeutic agents like Lapatinib, a drug used in cancer therapy. google.com Similarly, derivatives such as 3-amino-5-nitro-benzo[b]thiophene carboxylates are utilized in synthesizing compounds with potential therapeutic applications. lookchem.com

The chromophoric and auxochromic groups within the this compound structure make it and its isomers valuable intermediates in the manufacturing of dyes and pigments. ontosight.aiontosight.ai The amino group can be converted into a diazonium salt, which is a key step in the production of azo dyes.

A notable application is in the synthesis of heterocyclic dyes. For example, 3-amino-5-nitro-2,1-benzisothiazole, which can be synthesized from the related precursor 2-cyano-4-nitroaniline, is diazotized to form a diazonium salt. google.com This salt is then coupled with other aromatic compounds, such as N-ethyl-N-methoxy carbonyl acyl MEA, to produce disperse dyes like C.I. Disperse Blue 148 and C.I. Disperse Blue 367. google.com The reaction of the 5-nitro-2,1-benzisothiazole-3-diazonium ion with N-alkylanilines is a known method for creating such dye structures. upce.cz

The reactivity of this compound and its related isomers facilitates the synthesis of a wide range of complex heterocyclic compounds.

Benzofuro-pyrimidines : The aminonitrobenzo[b]furan scaffold, which can be derived from nitrated benzonitriles, is a precursor to benzofuro-pyrimidines. In one synthetic pathway, 2-hydroxy-5-nitro-1-benzonitrile is used to create 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one. This intermediate is then further reacted and cyclized to form 4-substituted-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol derivatives, showcasing how the core structure contributes to this heterocyclic system. ijpsonline.com

Benzo[h]quinolines : Highly substituted benzo[h]quinolines can be synthesized using precursors derived from reactions involving nitrated compounds. One method involves a base-promoted reaction and subsequent cyclization of precursors with naphthalen-1-amine to yield 2,3,4-trisubstituted benzo[h]quinolines. mdpi.com This process demonstrates the construction of complex, annelated pyridine (B92270) systems from appropriately functionalized starting materials. mdpi.comresearchgate.net

Benzisothiazoles : 3-Amino-5-nitro-2,1-benzisothiazole is a key heterocyclic compound used in further chemical synthesis, particularly for dyes. google.com Its preparation involves the cyclization of 2-amino-5-nitrothiobenzamide, which is derived from 2-cyano-4-nitroaniline. The process includes a ring-closure reaction in sulfuric acid, often with a bromine catalyst, followed by diazotization to create a reactive intermediate. google.com General methods for synthesizing benzisothiazoles often involve the reaction of substituted 2-bromobenzonitriles with sodium hydrogen sulfide, followed by oxidative cyclization. thieme-connect.de

Contributions to Medicinal Chemistry Research

The aminonitrobenzonitrile framework is a recurring motif in molecules designed for medicinal chemistry research, where it is explored for its potential biological activities.

Derivatives of aminonitrobenzonitriles are actively investigated as potential therapeutic agents. The core structure serves as a scaffold that can be modified to target various biological pathways.

Anticancer Agents : A novel N3-acyl-N5-aryl-3,5-diaminoindazole analog, KMU-191, was developed as a potential anti-cancer drug. Its synthesis begins with 2-fluoro-5-nitrobenzonitrile, an isomer of this compound. This highlights the utility of the nitrated benzonitrile (B105546) core in creating kinase-inhibiting compounds for cancer treatment. jcancer.org

Antiparasitic Agents : Structurally related compounds, such as 3-iodo-4-hydroxy-5-nitrobenzonitrile (Nitroxynil), have well-documented anthelmintic properties, effective against parasitic worms in veterinary medicine. smolecule.comgoogle.com This suggests that the nitrobenzonitrile scaffold has potential for broader applications in treating infectious diseases.

Enzyme Inhibitors : The benzo[b]thiophene skeleton, which can be synthesized from nitrated benzonitriles, is the core of derivatives that have shown antiproliferative activity by interacting with tubulin polymerization. nih.gov

The cytotoxic potential of aminonitrobenzonitrile derivatives against various cancer cells is a significant area of research.

A study on 2-amino-5-nitrobenzonitrile, an isomer of the title compound, investigated its cytotoxic and antiproliferative effects on the AGS human gastric adenocarcinoma cell line. The results indicated that doses of 50 μg/mL, 100 μg/mL, and 200 μg/mL exhibited cytotoxic properties and decreased cell proliferation, suggesting potential anticancer applications for this class of compounds pending further research. researchgate.net

Furthermore, synthetic derivatives have shown promising results. A series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives, synthesized from nitrated benzonitrile precursors, were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Notably, the 3-(4′-ethoxyphenylamino) derivative, compound 4e , demonstrated significant potency, with IC₅₀ values in the submicromolar range against multiple cell lines. nih.gov

Table 1: Antiproliferative Activity (IC₅₀, μM) of Selected Benzo[b]thiophene Derivatives Data sourced from a study on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives. nih.gov

Click to view interactive data table

| Compound | HeLa | A549 | HL-60 | Jurkat | K562 |

|---|---|---|---|---|---|

| 3a (3-phenyl) | 2.1 | 5.0 | 1.8 | 1.5 | 1.9 |

| 4b (3-(4-chlorophenyl)amino) | 2.0 | 3.1 | 1.5 | 1.2 | 1.0 |

| 4c (3-(4-methylphenyl)amino) | 1.5 | 2.5 | 1.0 | 0.8 | 0.7 |

| 4e (3-(4-ethoxyphenyl)amino) | 0.7 | 1.4 | 0.5 | 0.3 | 0.2 |

These findings underscore the importance of the aminonitrobenzonitrile scaffold and its derivatives in the ongoing search for novel anticancer agents. The ability to systematically modify the core structure allows researchers to fine-tune the biological activity and explore its therapeutic potential. nih.govresearchgate.net

Development of Enzyme Inhibitors (e.g., Cyclin-Dependent Kinase Inhibitors, PIM Kinase Inhibitors)

The scaffold of this compound is of significant interest in the development of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibitors: this compound and its structural isomers serve as key starting materials in the synthesis of potent inhibitors for Cyclin-Dependent Kinases (CDKs). For instance, 2-amino-5-nitrobenzonitrile is a precursor in a synthetic route to Palbociclib, a well-known CDK4/6 inhibitor used in cancer therapy. sci-hub.se The synthesis involves reacting the aminonitrobenzonitrile with dimethylformamide dimethylacetal, followed by the reduction of the nitro group to create a diamine intermediate, which is then elaborated into the final quinazoline-based inhibitor. sci-hub.se Similarly, the core structure is utilized to create novel 3,5-diaminoindazoles, which have been identified as inhibitors of both CDK1 and CDK2. sigmaaldrich.comnih.gov The general strategy leverages the amino and nitrile groups to construct heterocyclic systems, such as imidazopyridazines and thiazolo[5,4-f]quinazolines, that can act as ATP-competitive inhibitors in the kinase domain. google.commdpi.com

PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in tumorigenesis, and their inhibition is a promising strategy in cancer treatment. rsc.orgnih.gov The aminobenzonitrile framework is instrumental in building the core structures of PIM kinase inhibitors. Research has led to the development of benzo[b]thiophene-derived inhibitors with nanomolar activity against all three PIM isoforms. rsc.org The synthesis of these complex molecules often starts from functionalized benzonitriles, where the amino and nitro groups are chemically manipulated to build the required thieno[3,2-d]pyrimidin-4-one scaffold. rsc.org Furthermore, 3-aminoindazole derivatives, which can be synthesized from precursors like this compound, have also been explored as potent pan-Pim inhibitors. mdpi.com

| Kinase Target Family | Core Scaffold Derived from Aminobenzonitrile Precursors | Therapeutic Goal |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Quinazolines, Imidazopyridazines, Diaminoindazoles | Cell Cycle Control in Cancer |

| PIM Kinases | Benzothieno[3,2-d]pyrimidin-4-ones, Azaindazoles | Inhibition of Apoptosis and Cell Proliferation in Cancer |

| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | Thiazolo[5,4-f]quinazolines | Modulation of pathways in neurodegenerative diseases |

Design of Modified Nucleosides as Antiviral Prodrugs

The development of antiviral therapies often relies on nucleoside analogues that can interfere with viral replication. mdpi.com A significant challenge is the delivery of these drugs into cells and their subsequent activation via phosphorylation. The prodrug approach, where the active drug is chemically modified to improve its pharmacokinetic properties, is a key strategy to overcome these hurdles. nih.govnih.gov

This compound presents itself as a potential building block for creating novel, modified nucleobases. The design of antiviral nucleoside prodrugs often involves modifications at the nucleic base, the sugar moiety, or the phosphate (B84403) group. nih.gov The functional groups of this compound offer handles for attaching it to a sugar or sugar-like scaffold, creating a non-natural nucleoside. For instance, studies have explored the base-pairing potential of the isomeric 4-amino-3-nitrobenzonitrile, indicating that such structures can be incorporated into nucleic acid frameworks. acs.org

The amino group can be used to form a glycosidic bond with a ribose or deoxyribose derivative, while the nitro and nitrile groups can be further modified or used to modulate the electronic properties and binding interactions of the resulting nucleoside. The concept is to create a molecule that is readily transported into cells and then either exerts its effect directly or is metabolized to release an active antiviral agent. mdpi.com While direct examples of this compound in marketed antiviral prodrugs are not documented, its chemical properties make it a candidate for research in this area, particularly for the synthesis of novel base analogues aimed at inhibiting viral polymerases. nih.govacs.org

Applications in Materials Science

The electronic and optical properties inherent to the this compound structure make it a compound of interest in materials science, particularly for the development of advanced functional materials.

The incorporation of chromophoric molecules like this compound into polymer matrices is a strategy for creating materials with tailored optical and electronic properties. The amino group can potentially act as a site for polymerization or grafting onto a polymer backbone, while the nitro and nitrile groups, being strongly electron-withdrawing, contribute to the molecule's dipolar character. This makes it a candidate for applications in nonlinear optics or as a component in conductive polymers, an area where its isomer, 2-amino-5-nitrobenzonitrile, has also been investigated. ontosight.ai

The molecular structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups, results in significant intramolecular charge transfer characteristics. This is a key feature for materials used in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into related benzonitrile derivatives has shown their utility as intermediates in the synthesis of dyes and pigments, and their electronic properties are being explored for use in optoelectronic devices. ontosight.aiontosight.ai

Research at the intersection of organic chemistry and nanotechnology has explored the use of carbon nanomaterials as supports for catalysts in reactions involving benzonitrile derivatives. For example, cobalt catalysts supported on Vulcan carbon have been used for the hydrogenation of nitroarenes, including substituted nitrobenzonitriles. mdpi.com In a similar vein, palladium/copper nanoparticles supported on multi-walled carbon nanotubes (MWCNTs) have demonstrated high efficiency in the hydrogenation of nitroarenes in aqueous media. nih.gov These studies are relevant as the selective reduction of the nitro group in this compound to yield 3,5-diaminobenzonitrile (B1590514) is a critical step in the synthesis of various functional molecules. The use of carbon nanomaterial-based catalysts for this transformation highlights a key application of nanotechnology in optimizing the synthesis of derivatives from this important precursor. mdpi.comnih.gov

| Area of Materials Science | Role/Application of Benzonitrile Derivative | Relevant Properties/Research Focus |

|---|---|---|

| Polymer Science | Functional dopant or monomer | Creation of polymers with specific optical or conductive properties. ontosight.ai |

| Organic Electronics | Precursor to optoelectronic materials | Intramolecular charge transfer for use in OLEDs and OPVs. ontosight.ai |

| Carbon Nanomaterial Research | Substrate in catalysis | Selective hydrogenation using catalysts supported on carbon nanotubes or carbon black. mdpi.comnih.gov |

Utility in Analytical Chemistry Methodologies

In addition to its role as a synthetic building block, this compound and its related compounds are utilized in the context of analytical chemistry. The characterization and monitoring of reactions involving this compound rely on standard analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to track the progress of its synthesis and subsequent reactions. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the structure and purity of the compound and its derivatives.

Beyond routine analysis, related compounds have found more specialized roles. For example, 3-nitrobenzonitrile (B78329) has been successfully used as a signal-enhancing additive in sonic-spray ionization mass spectrometry. This technique allows for the generation of gas-phase ions from a wide range of compounds, and the addition of 3-nitrobenzonitrile was shown to improve the sensitivity and signal-to-noise ratios for analytes including peptides and metalloproteins. This application demonstrates the potential for benzonitrile derivatives to play an active role in the development of new analytical methods.

Role in Chromatographic Separations

While direct applications of this compound in routine chromatographic separations are not extensively documented, its structural motifs suggest a significant potential role, particularly as a derivatizing agent in High-Performance Liquid Chromatography (HPLC). The presence of an amino group allows for its reaction with various reagents to form stable derivatives that can be readily detected.

One of the key applications of analogous compounds is in the pre-column derivatization of analytes to enhance their chromatographic properties and detectability. For instance, derivatives of 3,5-dinitrobenzoyl have been successfully employed for the derivatization of chiral and achiral amines, amino alcohols, and amino acids. nih.gov This process involves the reaction of the amino group of the analyte with the derivatizing agent, leading to a product with a strong chromophore, which is highly advantageous for UV detection in HPLC. nih.gov

Given its structural similarities, this compound could theoretically be used in a reverse role, where its amino group is derivatized to analyze other molecules, or it could be used as a standard in the analysis of other nitroaromatic compounds. The analysis of various nitroaniline isomers in wastewater has been demonstrated using HPLC with UV detection, showcasing the established methodology for separating and quantifying such compounds. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. nih.gov

Table 1: Chromatographic Analysis of Related Nitroaniline Compounds

| Analyte(s) | Chromatographic Method | Column | Mobile Phase | Detection | Reference |

| 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline | HPLC | Agilent TC-C18 | Acetonitrile/water (30/70, v/v) | UV at 225 nm | nih.gov |

| Fluoro nitroanilines | HPLC | Epic PFP LB, 100 x 2.1 mm, 1.8 µm | 75% Acetonitrile / 25% Water | UV at 254 nm | mz-at.de |

The research on dinitrobenzoyl derivatives has shown that such tags can be immobilized on a solid phase, which simplifies the removal of excess reagent and by-products, leading to cleaner chromatograms. nih.gov This solid-phase approach is compatible with both reversed- and normal-phase chromatography. nih.gov

Application in Mass Spectrometric Techniques

In the field of mass spectrometry, the closely related compound 3-nitrobenzonitrile (3-NBN) has emerged as a highly effective matrix for a novel ionization technique known as matrix-assisted ionization (MAI). researchgate.net This technique allows for the ionization of analytes directly from the solid state upon exposure to the vacuum of the mass spectrometer, without the need for a laser, high voltage, or heat. researchgate.netacs.org

The utility of 3-NBN as a matrix has been demonstrated for a wide range of molecules, including peptides, proteins, and drugs. researchgate.net It has been shown to significantly enhance the sensitivity of techniques like sonic-spray ionization mass spectrometry, with signal enhancements of 1.6- to 4-fold for peptides and 2- to 5-fold for proteins. researchgate.net Even picogram quantities of an analyte like erythromycin (B1671065) can produce stable mass spectra for over a minute when mixed with a 3-NBN matrix. acs.org

While this compound itself has not been extensively studied as a MAI matrix, its structural similarity to 3-NBN suggests it could have similar properties. The presence of the additional amino group might influence its volatility and its interaction with analytes, potentially offering different selectivity or ionization efficiency. Another related compound, 4-hydroxy-3-nitrobenzonitrile, has been identified as a general-purpose MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix that provides a clean background in the low mass range and shows better performance for small molecules compared to some traditional matrices. nih.govrsc.org

The mass spectrum of a positional isomer, 2-amino-5-nitrobenzonitrile, provides some insight into the fragmentation patterns that might be expected. In GC-MS analysis, the top three peaks are observed at m/z values of 163 (molecular ion), 90, and 117. nih.gov In ESI-QTOF-MS analysis in negative ion mode, the precursor ion [M-H]⁻ is at m/z 162.0309, with major fragment ions observed at m/z 132.0329 and 116.0380. nih.gov

Table 2: Mass Spectrometric Data for 2-Amino-5-nitrobenzonitrile

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| GC-MS | Electron Ionization | 163 | 90, 117 | nih.gov |

| ESI-QTOF-MS | Negative | 162.0309 ([M-H]⁻) | 132.0329, 116.0380 | nih.gov |

The development of new matrices is crucial for expanding the capabilities of mass spectrometry, and the unique properties of substituted nitrobenzonitriles make them a promising area of research.

Future Research Directions and Emerging Avenues for 3 Amino 5 Nitrobenzonitrile

Innovative Synthetic Methodologies

Future research is expected to move beyond traditional synthetic routes to develop more efficient, scalable, and environmentally benign methods for producing 3-Amino-5-nitrobenzonitrile. A known method involves the reduction of one nitro group of 3,5-dinitrobenzonitrile (B189459) using reagents like iron powder in methanol (B129727) and hydrochloric acid. chemicalbook.com

Emerging avenues for synthesis may include:

Catalytic Hydrogenation: Investigating selective catalytic hydrogenation of 3,5-dinitrobenzonitrile using advanced catalysts (e.g., noble metal nanoparticles on various supports) could offer higher yields and cleaner reaction profiles by minimizing the use of stoichiometric reducing agents.

Flow Chemistry: The implementation of micro-channel reactors and continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability. This approach is already being explored for the synthesis of related isomers like 5-nitroanthranilonitrile. guidechem.com

Biocatalysis: The use of enzymes or whole-cell systems for the selective reduction of a nitro group represents a frontier in green synthesis, potentially offering unparalleled selectivity under mild conditions.

Elucidation of Undiscovered Reactivity Pathways

The unique arrangement of the amino, nitro, and nitrile functional groups on the aromatic ring of this compound suggests a rich and largely unexplored reactivity profile. Future studies will likely focus on leveraging this multifunctionality.

Diazotization and Coupling: The amino group can be readily converted into a diazonium salt, a versatile intermediate for a wide array of subsequent reactions. This has been demonstrated in the synthesis of related nitrobenzonitriles. iucr.orgnih.gov This reactive handle can be used to introduce various substituents or to construct more complex heterocyclic systems. For example, derivatives like 3-amino-5-nitro-2,1-benzisothiazole can be prepared and diazotized for further synthesis. google.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack. Research into the regioselectivity of SNAr reactions could yield novel substituted benzonitrile (B105546) derivatives.

Cyclization Reactions: The nitrile and amino groups are strategically positioned to participate in intramolecular cyclization reactions, providing access to novel fused heterocyclic scaffolds, which are often privileged structures in medicinal chemistry. The synthesis of sydnone (B8496669) imines from related amino nitriles is one such example of leveraging the amino group for heterocycle formation. nih.gov

Reduction of Nitro and Nitrile Groups: Exploring the selective reduction of the nitro and/or nitrile groups could lead to a variety of useful building blocks, such as diamines, aminobenzylamines, or aminobenzamides, further expanding the synthetic utility of the parent compound.

Advancements in Spectroscopic and Structural Characterization

While basic characterization data exists, a more profound understanding of the compound's structural and electronic properties is needed.

Advanced NMR Spectroscopy: Comprehensive 1D and 2D NMR studies (COSY, HSQC, HMBC) in various solvents will provide a complete assignment of proton and carbon signals and offer insights into solvent-solute interactions. The known 1H NMR spectrum in DMSO-d6 serves as a starting point. chemicalbook.com

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.68 | s | 1H | Aromatic CH |

| 7.64 | s | 1H | Aromatic CH |

| 7.24 | s | 1H | Aromatic CH |

| 6.33 | s | 2H | Amino (NH2) |

Data obtained in DMSO-d6 at 500 MHz. chemicalbook.com

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure is paramount. This would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. iucr.orgresearchgate.net Such data is crucial for understanding its solid-state properties and for validating computational models. For comparison, the crystal structure of the related 3-nitrobenzonitrile (B78329) shows π–π stacking and a slight tilt of the nitro group relative to the benzene (B151609) ring. iucr.orgresearchgate.net

Vibrational Spectroscopy: Detailed analysis of FT-IR and Raman spectra, aided by computational methods, can elucidate the vibrational modes associated with the key functional groups and how they are influenced by electronic effects and intermolecular forces. publish.csiro.au

Sophisticated Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and determine electronic parameters like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. ekb.eg These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Reaction Pathway Modeling: Theoretical modeling of potential reaction mechanisms (e.g., for diazotization or SNAr reactions) can help predict reaction outcomes, identify key transition states, and optimize reaction conditions.

Molecular Docking and Virtual Screening: In the context of drug discovery, computational models of this compound and its derivatives can be used to predict their binding affinity to biological targets, such as enzyme active sites, enabling virtual screening of potential biomedical applications.

Expansion of Biomedical and Materials Science Applications

The structural motifs within this compound are found in molecules with diverse applications, suggesting significant untapped potential.

Medicinal Chemistry: The aminonitroaryl scaffold is a key component in various pharmacologically active compounds. Future research could explore derivatives of this compound as potential inhibitors of kinases or other enzymes implicated in diseases like cancer. sigmaaldrich.com The amino group also provides a handle for creating conjugates, for instance, with peptide-based therapies. nih.gov

Materials Science: The compound's high nitrogen content and polar functional groups make it a candidate for energetic materials research. Furthermore, its rigid, polar structure suggests potential applications in nonlinear optics or as a building block for novel polymers or metal-organic frameworks (MOFs) with unique electronic or absorptive properties.

Dye Synthesis: Related aminonitrobenzonitrile isomers are established intermediates in the synthesis of disperse dyes. guidechem.comgoogle.com The specific substitution pattern of this compound could lead to dyes with novel colorimetric properties.

Table 2: Potential Future Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Biomedical | Anticancer Agents | The aminonitroaryl scaffold is present in known kinase inhibitors. sigmaaldrich.com |

| Nitric Oxide (NO) Donors | Amino nitriles can be converted to sydnone imines, which have NO-releasing properties. nih.gov | |

| Materials Science | Organic Dyes | Isomers are used as intermediates for high-performance disperse dyes. guidechem.com |

| Energetic Materials | High nitrogen content and nitro group contribute to energetic properties. |

Integration of Sustainable Chemistry Principles in Research and Development

Future research on this compound will increasingly be guided by the principles of green chemistry. acs.orgpsu.edumsu.edu This involves a holistic approach to its lifecycle, from synthesis to final application.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, such as addition and cyclization reactions, will be a priority. acs.org

Safer Solvents and Reagents: Research will focus on replacing hazardous solvents and reagents with greener alternatives. psu.eduskpharmteco.com This includes exploring solvent-free reactions or using aqueous media or benign solvents. rsc.org Microwave-assisted synthesis is another approach that can reduce reaction times and solvent usage. ekb.eg

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives (e.g., for reduction or coupling reactions) is a cornerstone of green chemistry, as it reduces waste and energy consumption. nih.gov The development of recyclable catalysts, such as magnetic nanoparticles, is a promising avenue. rsc.org

Design for Degradation: When designing new materials or bioactive molecules based on this scaffold, consideration will be given to their environmental fate, aiming for products that degrade into benign substances after their intended use. acs.org

By pursuing these integrated research directions, the scientific community can systematically unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in chemistry, medicine, and materials science.

Q & A

Q. What synthetic routes are recommended for preparing 3-Amino-5-nitrobenzonitrile, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a benzonitrile precursor (e.g., 3-nitrobenzonitrile). Introduce the amino group via catalytic hydrogenation or metal-mediated amination.

- Step 2 : Monitor reaction progress using HPLC or TLC to ensure selective reduction of nitro groups without over-reducing the nitrile moiety .

- Key Challenge : Avoid side reactions such as cyano group hydrolysis; maintain anhydrous conditions when using acidic/basic catalysts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR) and amine proton signals .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Case Study : If -NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals unambiguously .

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using SHELXL for refinement .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to identify discrepancies .

Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Substrate Screening : Test palladium/copper catalysts (e.g., Suzuki-Miyaura coupling) under varying temperatures (60–120°C).

- Kinetic Analysis : Use in-situ FTIR to monitor reaction intermediates and optimize catalyst loading .

Q. How can computational methods predict the biological activity of this compound-based compounds?

- Methodology :

- ADMET Prediction : Apply QSAR models to estimate toxicity, solubility, and bioavailability via tools like SwissADME .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Troubleshooting :

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst purity using a Design of Experiments (DoE) approach .

- Quality Control : Implement in-process controls (e.g., inline pH monitoring) to ensure consistent intermediate formation .

- Documentation : Report detailed synthetic protocols, including solvent suppliers and equipment calibration data, to enhance reproducibility .

Q. What are common pitfalls in interpreting the electrochemical behavior of this compound, and how can they be mitigated?

- Analytical Pitfalls :

- Redox Activity : Nitro groups may undergo irreversible reduction; use cyclic voltammetry with Ag/AgCl reference electrodes to distinguish redox peaks .

- Interference : Adsorption of nitrile byproducts on electrodes can distort results. Pre-treat electrodes with polishing kits and validate with control compounds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。